Resorcinol, 5-(2-aminoethyl)-2-propoxy-
Description
Resorcinol, 5-(2-aminoethyl)-2-propoxy- (CAS: Not explicitly provided in evidence) is a resorcinol derivative featuring a 2-aminoethyl substituent at the 5-position and a propoxy group at the 2-position. Resorcinol derivatives are widely studied for their bioactivity, particularly in oncology and antimicrobial applications. The propoxy group, an ether substituent, may modulate lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-propoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H17NO3/c1-2-5-15-11-9(13)6-8(3-4-12)7-10(11)14/h6-7,13-14H,2-5,12H2,1H3 |
InChI Key |
BOYKQYDSSANGNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1O)CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Resorcinol, 5-(2-aminoethyl)-2-propoxy- typically involves the following steps:
Starting Material: The synthesis begins with resorcinol as the base compound.
Alkylation: The 2-position of resorcinol is alkylated using a propyl halide (e.g., propyl bromide) under basic conditions to introduce the propoxy group.
Amination: The 5-position is then functionalized with an aminoethyl group through a nucleophilic substitution reaction using an appropriate amine (e.g., ethylenediamine).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aminoethyl group, potentially converting it to an ethyl group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or alkyl halides in the presence of a base (e.g., pyridine) are typical reagents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the aminoethyl group.
Substitution: Various esters, ethers, and other substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Materials Science: Used in the development of polymers and resins with specific properties.
Environmental Science: Potential use in the synthesis of materials for environmental remediation.
Mechanism of Action
The mechanism by which Resorcinol, 5-(2-aminoethyl)-2-propoxy- exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds, while the aminoethyl group can participate in ionic interactions. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations:
- Substituent Impact on Bioactivity: Cytotoxicity: Compounds with long alkyl/ketone chains (e.g., 5-(2-oxoheptadecyl)-resorcinol) exhibit potent cytotoxicity against colon cancer (COLO-320) and leukemia (HL-60) cell lines. Their lipophilicity likely enhances membrane penetration . Antioxidant Activity: Alkenyl-substituted resorcinols (e.g., (Z)-5-(pentadec-8′-enyl)-resorcinol) demonstrate antioxidant properties due to radical scavenging by unsaturated bonds . The aminoethyl group in the target compound could introduce redox-active amine functionalities, though this remains speculative. Antiviral Potential: Cyclam derivatives with aminoethyl-propane-diamine substituents show anti-HIV-1 activity via metal chelation . While the target compound lacks a macrocycle, its aminoethyl group may enable chelation or protein interactions.
- Physicochemical Properties: Lipophilicity: Long-chain ketones (e.g., 5-(2-oxoheptadecyl)-resorcinol) are highly lipophilic, favoring membrane association. The propoxy group in the target compound may balance polarity, while the aminoethyl group increases hydrophilicity. Synthetic Accessibility: Propoxy groups are commonly introduced via alkylation (e.g., using propyl halides), as seen in radiopharmaceutical precursors . Aminoethyl groups may require protective strategies (e.g., phthaloyl groups) during synthesis .
Research Findings and Mechanistic Insights
- Cytotoxicity and Apoptosis Induction: 5-(2-Oxoheptadecyl)-resorcinol induces apoptosis in HL-60 leukemia cells via granulocytic differentiation . The aminoethyl group in the target compound could modulate apoptotic pathways through interactions with amine receptors (e.g., GPCRs) or inhibition of histone deacetylases (HDACs).
- The aminoethyl group may confer antibacterial properties via membrane disruption, but this requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
